molecular formula C16H13N7 B221282 N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

货号 B221282
分子量: 303.32 g/mol
InChI 键: IYMSGTQAIDGAIM-KEBDBYFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine, also known as PTI-1, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. PTI-1 has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.

作用机制

N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine inhibits the activity of the protein kinase CK2, which is involved in multiple cellular processes, including cell proliferation and survival. By inhibiting CK2, this compound induces cell death in cancer cells and sensitizes them to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit their proliferation and migration. It has also been shown to sensitize cancer cells to chemotherapy, making them more susceptible to treatment.

实验室实验的优点和局限性

One advantage of using N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation is that this compound may not be effective in all types of cancer, and its efficacy may vary depending on the specific cancer cell line and the stage of the disease.

未来方向

There are several potential future directions for research on N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine. One area of focus could be on identifying biomarkers that can predict response to this compound treatment, which could help to personalize cancer therapy and improve patient outcomes. Another area of research could be on developing more potent and selective CK2 inhibitors based on the structure of this compound. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in cancer therapy.

合成方法

N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine can be synthesized through a multistep process involving the reaction of 2-aminopyridine with various reagents, including triphosgene and 2-chloro-1,3-dimethylimidazolinium chloride. The final step involves the reaction of the resulting intermediate with 5H-[1,2,4]triazino[5,6-b]indole-3-amine.

科学研究应用

N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has been studied for its potential use in cancer therapy, specifically in the treatment of breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, and to sensitize these cells to chemotherapy. This compound has also been investigated for its potential use in the treatment of other types of cancer, including leukemia and prostate cancer.

属性

分子式

C16H13N7

分子量

303.32 g/mol

IUPAC 名称

N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C16H13N7/c1-10(12-7-4-5-9-17-12)20-22-16-19-15-14(21-23-16)11-6-2-3-8-13(11)18-15/h2-9H,1H3,(H2,18,19,22,23)/b20-10+

InChI 键

IYMSGTQAIDGAIM-KEBDBYFISA-N

手性 SMILES

C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C4=CC=CC=N4

SMILES

CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C4=CC=CC=N4

规范 SMILES

CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C4=CC=CC=N4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。